REACTION_CXSMILES
|
C(O)(=O)C.C(O)(=O)C.O[CH2:10][C:11]1[CH:12]2[CH:20]=[CH:19][C:15]([CH3:21])([C:16]=1[CH2:17]O)[C:14](=[O:22])[C:13]2([CH3:24])[CH3:23]>[Pd].C(O)(C)C>[CH3:21][C:15]12[CH2:19][CH2:20][CH:12]([C:11]([CH3:10])=[C:16]1[CH3:17])[C:13]([CH3:24])([CH3:23])[C:14]2=[O:22] |f:0.1.2|
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Name
|
5,6-bis(hydroxymethyl)-1,3,3-trimethylbicyclo[2.2.2]-octa-5,7-dien-2-one diacetate
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Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(C)(=O)O.OCC=1C2C(C(C(C1CO)(C=C2)C)=O)(C)C
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Name
|
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
produced
|
Type
|
CUSTOM
|
Details
|
After flushing with nitrogen and hydrogen
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Type
|
ADDITION
|
Details
|
the hydrogen is charged to a pressure of 195 psig
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction mass temperature at 22°-27° C
|
Type
|
WAIT
|
Details
|
holds steady for six minutes
|
Duration
|
6 min
|
Type
|
ADDITION
|
Details
|
Hydrogen is again charged to 195 psig
|
Type
|
CUSTOM
|
Details
|
At 80° C.
|
Type
|
TEMPERATURE
|
Details
|
The temperature is raised to 85° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained at 85° C. until the pressure
|
Type
|
CUSTOM
|
Details
|
holds constant at 102 psig (1.7 hours)
|
Duration
|
1.7 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
the reaction mass is filtered
|
Type
|
CUSTOM
|
Details
|
the toluene is removed in vacuo
|
Reaction Time |
4 min |
Name
|
|
Type
|
product
|
Smiles
|
CC12C(C(C(C(=C1C)C)CC2)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 119.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |